molecular formula C10H8BrNO B1449538 5-Bromo-7-methyl-1H-indole-2-carbaldehyde CAS No. 1780553-12-9

5-Bromo-7-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1449538
CAS No.: 1780553-12-9
M. Wt: 238.08 g/mol
InChI Key: OAWARFUGAPHJTC-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 2nd position on the indole ring. It is a white crystalline solid that is sensitive to light and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-7-methyl-1H-indole-2-carbaldehyde involves the bromination of 7-methyl-1H-indole. The reaction typically occurs under basic conditions using bromine or bromine-containing reagents such as bromomethane or sodium bromide. The bromination reaction introduces the bromine atom at the 5th position of the indole ring. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2nd position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide exchange reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Organometallic reagents such as Grignard reagents or halide exchange with sodium iodide in acetone.

Major Products Formed

    Oxidation: 5-Bromo-7-methyl-1H-indole-2-carboxylic acid.

    Reduction: 5-Bromo-7-methyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-7-methyl-1H-indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3rd position.

    6-Bromoindole-3-carboxaldehyde: Bromine atom at the 6th position and aldehyde group at the 3rd position.

    7-Bromoindole-2-carboxaldehyde: Bromine atom at the 7th position and aldehyde group at the 2nd position.

Uniqueness

5-Bromo-7-methyl-1H-indole-2-carbaldehyde is unique due to the specific positioning of the bromine, methyl, and aldehyde groups on the indole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-7-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWARFUGAPHJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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